![molecular formula C7H9BFNO2 B13573123 [3-(Aminomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13573123.png)
[3-(Aminomethyl)-4-fluorophenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Aminomethyl)-4-fluorophenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an aminomethyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)-4-fluorophenyl]boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate substituted phenylboronic acid. This can be achieved through the reaction of a halogenated phenyl compound with a boronic acid derivative.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Aminomethyl)-4-fluorophenyl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and appropriate solvents (e.g., toluene or ethanol).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols or amines.
Substitution: Biaryl or vinyl-aryl compounds.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [3-(Aminomethyl)-4-fluorophenyl]boronic acid is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Sensing: The compound is employed in the development of sensors for detecting sugars, amino acids, and other biologically relevant molecules.
Biology and Medicine:
Drug Development: The compound’s boronic acid moiety is explored for designing enzyme inhibitors, particularly protease inhibitors, which have potential therapeutic applications.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules for diagnostic and therapeutic purposes.
Industry:
Material Science: this compound is utilized in the synthesis of advanced materials, such as polymers and hydrogels, with unique properties like self-healing and responsiveness to external stimuli.
Mécanisme D'action
The mechanism of action of [3-(Aminomethyl)-4-fluorophenyl]boronic acid is primarily attributed to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. The aminomethyl and fluorine substituents further modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- [4-Fluorophenyl]boronic acid
- [3-(Aminomethyl)phenyl]boronic acid
Comparison:
- Uniqueness: [3-(Aminomethyl)-4-fluorophenyl]boronic acid combines the properties of boronic acids with the additional reactivity imparted by the aminomethyl and fluorine groups. This makes it more versatile in applications requiring specific interactions with biological molecules or in catalysis.
- Reactivity: The presence of the fluorine atom increases the compound’s electrophilicity, while the aminomethyl group enhances its nucleophilicity, providing a unique balance that is not found in simpler boronic acids.
Propriétés
Formule moléculaire |
C7H9BFNO2 |
|---|---|
Poids moléculaire |
168.96 g/mol |
Nom IUPAC |
[3-(aminomethyl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H9BFNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H,4,10H2 |
Clé InChI |
ZOTXPODNHCFQFQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)F)CN)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(Tert-butoxy)carbonyl]azepan-2-yl}acetic acid](/img/structure/B13573049.png)
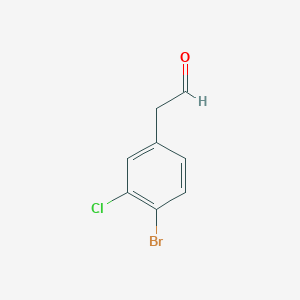
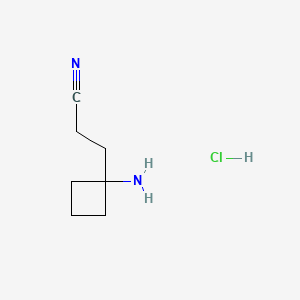
![3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B13573062.png)
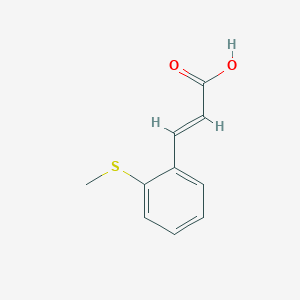
![3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573074.png)
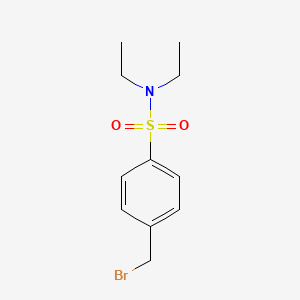
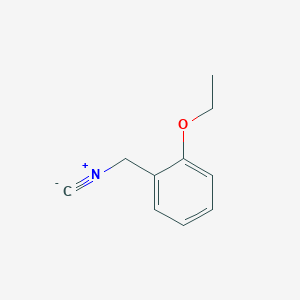

![2-(4-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl}phenyl)-2-methylpropanoicacidhydrochloride](/img/structure/B13573095.png)
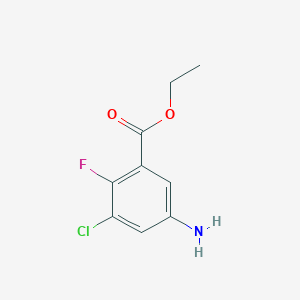

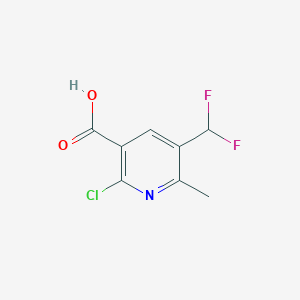
![2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride](/img/structure/B13573121.png)
